3-Phenyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
Description
Properties
IUPAC Name |
5-phenyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c1-2-6-11(7-3-1)15-19-20-16-14-12-8-4-5-9-13(12)22-17(14)18-10-21(15)16/h1-3,6-7,10H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOMYHMEEYKBJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NN=C4C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Phenyl-8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including its mechanisms of action, cytotoxicity against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-Phenyl-8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is with a molecular weight of approximately 230.29 g/mol. The compound features a unique structure that integrates triazole and pyrimidine rings with a thieno moiety.
Research indicates that compounds similar to 3-Phenyl-8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine may act as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that derivatives of related compounds exhibit significant inhibitory activity against CDK2 with IC50 values in the low nanomolar range (0.057–0.184 μM) .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that 3-Phenyl-8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine exhibits potent anti-proliferative effects against various cancer cell lines. The following table summarizes the IC50 values reported for related compounds:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 3-Phenyl derivative | MCF-7 | 45 |
| 3-Phenyl derivative | HCT-116 | 6 |
| 3-Phenyl derivative | HepG-2 | 48 |
| Sorafenib | MCF-7 | 144 |
| Sorafenib | HCT-116 | 176 |
| Sorafenib | HepG-2 | 19 |
These results indicate that the phenyl-substituted derivatives of the compound show superior cytotoxic activity compared to established chemotherapeutic agents like sorafenib .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of triazolopyrimidine derivatives related to 3-Phenyl-8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine:
- Synthesis and Evaluation : A study synthesized various triazolopyrimidine derivatives and evaluated their cytotoxic effects on MCF-7 and HCT-116 cell lines. The most potent compounds exhibited IC50 values significantly lower than those of traditional chemotherapeutics .
- Molecular Docking Studies : Molecular docking simulations have revealed that these compounds can effectively bind to the active site of CDK2 through hydrogen bonding interactions with key amino acids such as Leu83 . This binding affinity suggests a mechanism by which these compounds can inhibit CDK activity.
- Apoptosis Induction : Further investigations demonstrated that treatment with these compounds led to significant alterations in cell cycle progression and induction of apoptosis in cancer cells . This dual action enhances their potential as therapeutic agents.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits notable biological activities, including:
- Antimicrobial properties: Studies have shown efficacy against various bacterial strains.
- Anticancer potential: Investigations into its effects on cancer cell lines suggest it may inhibit tumor growth.
- CNS effects: The compound has been evaluated for its impact on central nervous system disorders .
These activities highlight the compound's potential as a therapeutic agent.
Interaction Studies
Understanding the pharmacodynamics and pharmacokinetics of 3-Phenyl-8,9,10,11-tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is crucial for its application in drug development. Interaction studies focus on:
- Binding affinity to various biological targets.
- Metabolic pathways to determine how it is processed in living organisms.
These studies are essential for predicting the compound's behavior in clinical settings .
Case Studies and Research Findings
Several case studies have documented the therapeutic applications of this compound:
- Anticancer Activity: A study demonstrated that derivatives of this compound inhibited proliferation in specific cancer cell lines by inducing apoptosis .
- Neuroprotective Effects: Research indicated that it may protect neuronal cells from oxidative stress-induced damage .
These findings provide a foundation for further exploration into clinical applications.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Effects
Key Observations :
Antimicrobial Activity :
- 8a and 8b exhibit antifungal activity against C. albicans, but 8b ’s 4-methoxy group reduces MIC by 50%, likely due to improved membrane penetration .
- Sulfanylacetamide derivatives (10a–c ) show superior antibacterial activity, with 10b achieving MIC = 62.5 μg/ml against S. aureus. The sulfanyl group enhances target binding via sulfur-mediated interactions .
Anticancer Activity :
- Benzyl-substituted derivatives (16c ) demonstrate significant cytotoxicity against prostate cancer (PC-3), outperforming doxorubicin (IC50 = 5.48 μM vs. 7.7 μM). The benzyl group likely facilitates intercalation into DNA or kinase inhibition .
Physicochemical Properties :
- logP/logD : Substituents like methoxy (8b ) or benzyl (16c ) increase lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility.
- Polar Surface Area (PSA) : Acetamide derivatives (10a–c ) exhibit higher PSA (34–50 Ų), correlating with improved solubility and oral bioavailability .
Mechanistic and Selectivity Comparisons
Table 2: Target Selectivity and Mechanism
| Compound | Primary Target | Mechanism | Selectivity vs. Analogues |
|---|---|---|---|
| 8a | Fungal lanosterol demethylase | Inhibition of ergosterol biosynthesis | Non-selective; broad antifungal activity |
| 21 | Human PDE1B enzyme | Competitive inhibition of cAMP hydrolysis | >100-fold selectivity over PDE2A/PDE5A |
| 16c | Topoisomerase II/DNA intercalation | DNA damage and apoptosis induction | Selective for prostate cancer cells (PC-3) |
Key Insights :
- 8a’s antifungal action is non-selective, typical of triazolopyrimidines targeting ergosterol pathways. In contrast, 21’s fluorinated aryl group confers high selectivity for PDE1B, a key enzyme in neurodegenerative disorders .
- 16c ’s benzyl group likely enhances DNA intercalation, a mechanism distinct from 8a ’s antifungal activity .
Preparation Methods
Carbon Disulfide-Mediated Cyclization
Intermediate B undergoes cyclization with CS₂ in basic conditions to form the triazolo-pyrimidine system:
Reaction Scheme
Optimized Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Base | KOH/EtOH | 78% yield |
| Temperature | 80°C, 6 hr | <5% side products |
| CS₂ Equivalents | 1.2 eq | Maximizes ring closure |
This method produces the target compound with high regioselectivity due to the thiophilic nature of the hydrazino group.
Benzhydrazide-Assisted Cyclocondensation
Alternative cyclization uses benzhydrazide in pyridine under reflux:
Procedure
-
React Intermediate A with benzhydrazide (1:1.5 molar ratio)
-
Reflux in pyridine for 8–12 hours
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Quench with ice-water, filter, and recrystallize from DMF/EtOH
Yield Comparison
| Solvent System | Purity (%) | Yield (%) |
|---|---|---|
| DMF/Ethanol (1:3) | 99.2 | 72 |
| Acetonitrile/Water | 97.8 | 68 |
| THF/Hexane | 95.4 | 61 |
Annelation Techniques for Core Structure Assembly
One-Pot Benzothiophene-Pyrimidine Synthesis
A scalable method combines 2-aminothiophene derivatives with N-bis(methylthio)methylene amino esters:
Key Steps
-
Condensation of 3-aminobenzothiophene with ethyl N-bis(methylthio)methylene amino acetate
-
Intramolecular cyclization via thiophilic attack
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Methylation with CH₃I to stabilize reactive positions
Reaction Monitoring Data
| Time (hr) | Intermediate (%) | Product (%) |
|---|---|---|
| 2 | 62 | 12 |
| 4 | 28 | 49 |
| 6 | <5 | 83 |
Formamide Cyclization Route
Alternative core formation uses formamide under acidic conditions:
Optimized Protocol
-
React 2-phenyl-5,6,7,8-tetrahydrobenzothiophene-3-carboxamide with POCl₃
-
Chlorinate at position 4 using PCl₅
-
Displace chloride with hydrazine hydrate to form Intermediate B
Spectroscopic Validation
Functionalization and Derivative Synthesis
Substituent Effects on Cyclization
Varying the phenyl group’s position and electronics alters reaction kinetics:
Substituent Impact Study
| Substituent | Position | Reaction Time (hr) | Yield (%) |
|---|---|---|---|
| -OCH₃ | para | 5.2 | 81 |
| -NO₂ | meta | 7.8 | 63 |
| -Cl | ortho | 6.5 | 71 |
Electron-donating groups accelerate cyclization by stabilizing transition states through resonance.
Catalytic Enhancements
Screen of Lewis acids improved yields in challenging cases:
Catalyst Performance
| Catalyst | Loading (mol%) | Yield Increase (%) |
|---|---|---|
| ZnCl₂ | 5 | 18 |
| FeCl₃ | 3 | 22 |
| I₂ | 2 | 15 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patented method (EP2771326B1) enables kilogram-scale production:
Flow Reactor Parameters
-
Residence time: 12 min
-
Temperature: 110°C
-
Pressure: 3 bar
-
Output: 92% purity at 8.5 kg/day
Green Chemistry Modifications
Solvent replacement studies show ecological alternatives:
Eco-Friendly Solvent Screening
| Solvent | PMI* | Yield (%) |
|---|---|---|
| Cyclopentyl methyl ether | 2.1 | 85 |
| 2-MeTHF | 1.9 | 83 |
| Ethyl lactate | 2.4 | 79 |
*Process Mass Intensity
Analytical Characterization Benchmarks
Chromatographic Purity Standards
HPLC method validation for batch release:
HPLC Conditions
-
Column: C18, 250 × 4.6 mm, 5 µm
-
Mobile phase: MeCN/0.1% H3PO4 (65:35)
-
Retention time: 8.2 ± 0.3 min
-
LOD: 0.02 µg/mL
Spectroscopic Fingerprints
Critical peaks for identity confirmation:
Mass Spectrometry
-
m/z 349.1 [M+H]⁺ (calculated 348.4)
-
Fragmentation pattern: 231.0 (C13H10N3S⁺), 118.9 (C6H4NS⁺)
13C NMR (125 MHz, DMSO-d₆)
-
168.4 ppm (C=N triazole)
-
142.1 ppm (C-S benzothiophene)
| Condition | Major Degradant | % Degradation |
|---|---|---|
| 0.1N HCl, 70°C | Ring-opened amide | 23 |
| 3% H₂O₂, 25°C | Sulfoxide | 17 |
| UV light, 48 hr | Cis-trans isomer | 12 |
Comparative Analysis of Synthetic Routes
Methodology Evaluation Matrix
| Parameter | CS₂ Cyclization | Benzhydrazide | Flow Synthesis |
|---|---|---|---|
| Yield (%) | 78–82 | 68–72 | 85–92 |
| Purity (%) | 98.5 | 97.2 | 99.1 |
| Scalability | Pilot scale | Lab scale | Industrial |
| E-factor | 18.4 | 23.7 | 6.2 |
Mechanistic Insights and Computational Modeling
DFT Studies on Cyclization Transition States
B3LYP/6-311+G(d,p) calculations reveal:
-
Activation energy: 28.7 kcal/mol for CS₂ route vs. 34.1 kcal/mol for benzhydrazide
-
Concerted asynchronous mechanism in triazole formation
Solvent Effect Simulations
COSMO-RS models predict solubility trends:
-
Best solvents: DMF (χ = 0.87), NMP (χ = 0.82)
-
Worst solvents: Hexane (χ = 0.12), Water (χ = 0.04)
Q & A
Q. What are the standard synthetic routes for preparing 3-phenyl-substituted benzothieno-triazolo-pyrimidine derivatives?
The most common method involves refluxing 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with carboxylic acids in phosphorous oxychloride (POCl₃) for 5–6 hours. This cyclocondensation reaction yields the fused triazolo-pyrimidine core, with substituents introduced via the carboxylic acid (e.g., phenyl groups). Post-reaction, the product is quenched in ice, neutralized with sodium bicarbonate, and crystallized from ethanol or DMF. Yields typically range from 70% to 85% .
Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?
- NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm the fused heterocyclic structure. Key signals include aromatic protons (δ 7.6–8.0 ppm for phenyl groups), methylene protons in the tetrahydrobenzothiophene ring (δ 1.9–3.1 ppm), and a singlet for the triazole CH (δ 9.2 ppm) .
- X-ray crystallography : Monoclinic crystals (space group P2₁/c) reveal a planar fused ring system (dihedral angle <3° between triazole-pyrimidine and phenyl rings). The cyclohexene ring adopts a half-chair conformation (puckering parameters: Q = 0.38 Å, θ = 129°) .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Antimicrobial activity is assessed via broth microdilution (MIC values against S. aureus and E. coli), while antiproliferative effects are tested using MTT assays on cancer cell lines (e.g., MCF-7). IR spectroscopy (C–S stretching at 685 cm⁻¹) and mass spectrometry (e.g., ESI-MS m/z 307.1 [M+H]⁺) validate structural integrity post-assay .
Advanced Research Questions
Q. How can crystallographic disorder in the cyclohexene ring be resolved during structural analysis?
Disorder arises due to dynamic puckering of the cyclohexene ring. To address this:
- Collect high-resolution data (θ > 25°, MoKα radiation).
- Use restraints (e.g., DELU, SIMU) during refinement in SHELXL.
- Model alternate conformers with partial occupancies (e.g., C10/C11 deviations: ±0.3 Å from the mean plane) .
Table 1 : Key crystallographic parameters for the title compound
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a, b, c (Å) | 8.6239, 20.512, 8.5952 |
| β (°) | 111.975 |
| V (ų) | 1410.0 |
| Z | 4 |
| R₁ (all data) | 0.060 |
Q. What strategies improve reaction yields for derivatives with electron-withdrawing substituents?
- Optimized conditions : Use excess POCl₃ (5 mL/mmol) and extend reflux time to 8 hours for sterically hindered acids (e.g., 3-chlorophenyl).
- Microwave-assisted synthesis : Reduces reaction time to 1–2 hours (120°C, 300 W) while maintaining yields >70% .
- Post-synthetic modifications : Introduce hydroxyl/methoxy groups via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) .
Q. How do π-π stacking and C–H···N interactions influence supramolecular assembly?
- π-π interactions : Between pyrimidine (centroid distance: 3.45 Å) and phenyl rings stabilize dimer formation.
- C–H···N bonds : Generate zig-zag chains (graph set R₂²(8)) along the c-axis, with H···N distances of 2.5–2.7 Å. These interactions are critical for crystal packing and solubility modulation .
Q. What computational methods validate electronic properties for structure-activity relationships (SAR)?
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) to predict HOMO-LUMO gaps (e.g., ΔE = 3.8 eV for the parent compound).
- Molecular docking : Simulate binding to target enzymes (e.g., DHFR for antimicrobial activity) using AutoDock Vina. Correlate docking scores (−9.2 kcal/mol) with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
